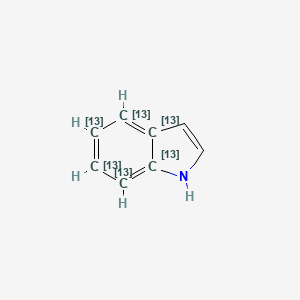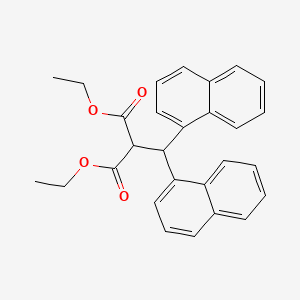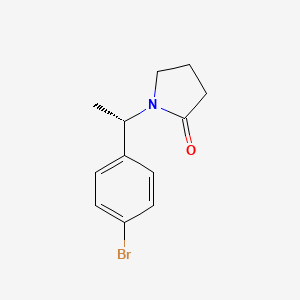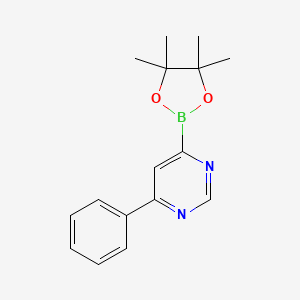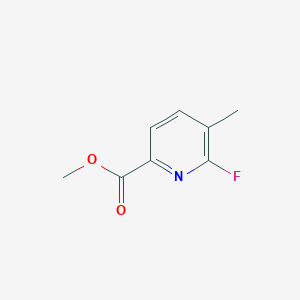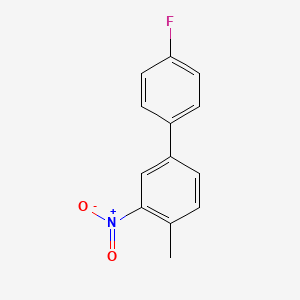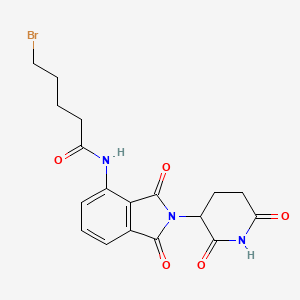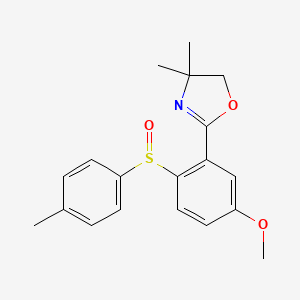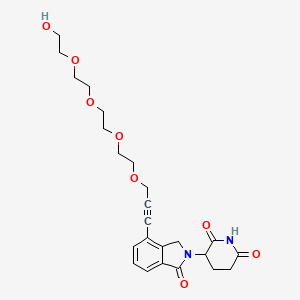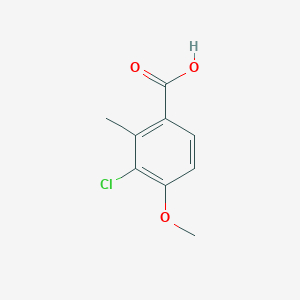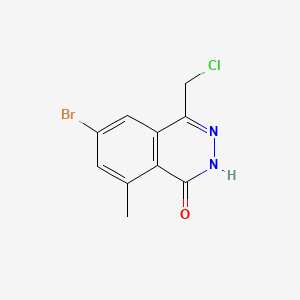
6-Bromo-4-(chloromethyl)-8-methylphthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-(chloromethyl)-8-methylphthalazin-1(2H)-one is a chemical compound that belongs to the phthalazine family This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a phthalazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(chloromethyl)-8-methylphthalazin-1(2H)-one typically involves multi-step organic reactions. One common method includes the bromination of a phthalazine derivative followed by chloromethylation. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like aluminum chloride or iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chloromethylation processes. These methods are optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(chloromethyl)-8-methylphthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce a variety of substituted phthalazines.
Scientific Research Applications
6-Bromo-4-(chloromethyl)-8-methylphthalazin-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-Bromo-4-(chloromethyl)-8-methylphthalazin-1(2H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s halogen and methyl groups play a crucial role in its binding affinity and specificity, influencing the pathways involved in its biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chloro-2-methylquinoline: Shares similar halogenation patterns but differs in the core structure.
4-Bromo-6-chloro-2-methylquinoline: Another compound with similar substituents but different positional isomers.
7-Bromo-4-chloro-6-methylquinoline: Similar in halogenation but varies in the position of the methyl group.
Uniqueness
6-Bromo-4-(chloromethyl)-8-methylphthalazin-1(2H)-one is unique due to its specific substitution pattern on the phthalazine core
Properties
Molecular Formula |
C10H8BrClN2O |
|---|---|
Molecular Weight |
287.54 g/mol |
IUPAC Name |
6-bromo-4-(chloromethyl)-8-methyl-2H-phthalazin-1-one |
InChI |
InChI=1S/C10H8BrClN2O/c1-5-2-6(11)3-7-8(4-12)13-14-10(15)9(5)7/h2-3H,4H2,1H3,(H,14,15) |
InChI Key |
HRNPNDRDCTWIBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)NN=C2CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


